1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride
Description
1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride is a piperazine derivative featuring a 2-chlorobenzyl group attached to the piperazine nitrogen and a methyl group at the 3-position of the ring. The hydrochloride salt enhances its stability and solubility for laboratory applications. Synthetically, it is prepared via a Mannich reaction followed by alkylation with 2-chlorobenzyl bromide, yielding a colorless crystalline solid with a melting point of 352–353 K and an 83% yield . Characterization techniques include IR, $^1$H NMR, and X-ray crystallography, confirming its planar piperazine ring and substituent orientations .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c1-10-8-15(7-6-14-10)9-11-4-2-3-5-12(11)13;/h2-5,10,14H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBUPHOGFPXEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride typically involves the reaction of 2-chloro-benzyl chloride with 3-methyl-piperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloro-benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under appropriate conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Oxidation: N-oxides or other oxidized products.
Reduction: Reduced forms such as amines or other hydrogenated derivatives.
Scientific Research Applications
1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
1-(2-Fluoro-benzyl)-3-methyl-piperazine hydrochloride
- Structural Difference : The 2-fluoro substitution replaces chlorine, reducing molecular weight (263.7 g/mol vs. ~280.2 g/mol for the chloro analog) and altering electronic properties. Fluorine’s electronegativity increases polarity but decreases steric bulk compared to chlorine.
1-(3,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride
1-(4-Methoxy-benzyl)-3-methyl-piperazine hydrochloride
Piperazine Ring Modifications
1-(3-Chlorobenzyl)piperazine hydrochloride
Halogenated Derivatives with Additional Functional Groups
1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine hydrochloride
- Structural Difference : Contains both chlorine and fluorine, creating a mixed electronic profile that balances lipophilicity and polarity.
- Applications: No specific data, but dual halogens may enhance CNS penetration in drug candidates .
Physicochemical and Pharmacological Properties
Table 1: Key Comparisons
Biological Activity
1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by the presence of a chloro-substituted benzyl group and a methyl group on the piperazine ring. Its molecular formula is CHClN·HCl, with a molecular weight of approximately 245.16 g/mol.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuropharmacological Effects
The compound has been shown to act as an inhibitor of serotonin uptake in rat brain synaptosomes, suggesting its potential applications in treating mood disorders. Its interaction with serotonin receptors indicates a possible role in modulating neurotransmitter systems, which are critical for mood regulation and anxiety management.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. It has shown activity against certain viruses by inhibiting viral replication, although the specific mechanisms remain to be fully elucidated.
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Serotonin Transporter (SERT) : The compound inhibits serotonin reuptake, enhancing serotonergic signaling.
- Bacterial Enzymes : It may inhibit enzymes involved in bacterial cell wall biosynthesis, leading to cell lysis.
- Viral Proteins : Potential interactions with viral proteins could disrupt the viral life cycle.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various piperazine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
- Neuropharmacological Studies : A behavioral study assessed the impact of the compound on anxiety-like behaviors in rodent models. Administration resulted in reduced anxiety scores compared to control groups, correlating with increased serotonin levels in the brain.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Serotonin Uptake Inhibition | Antiviral Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 1-(4-Chloro-benzyl)-3-methyl-piperazine hydrochloride | Yes | Moderate | No |
| 1-(3-Chlorophenyl)piperazine | Moderate | Yes | No |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
